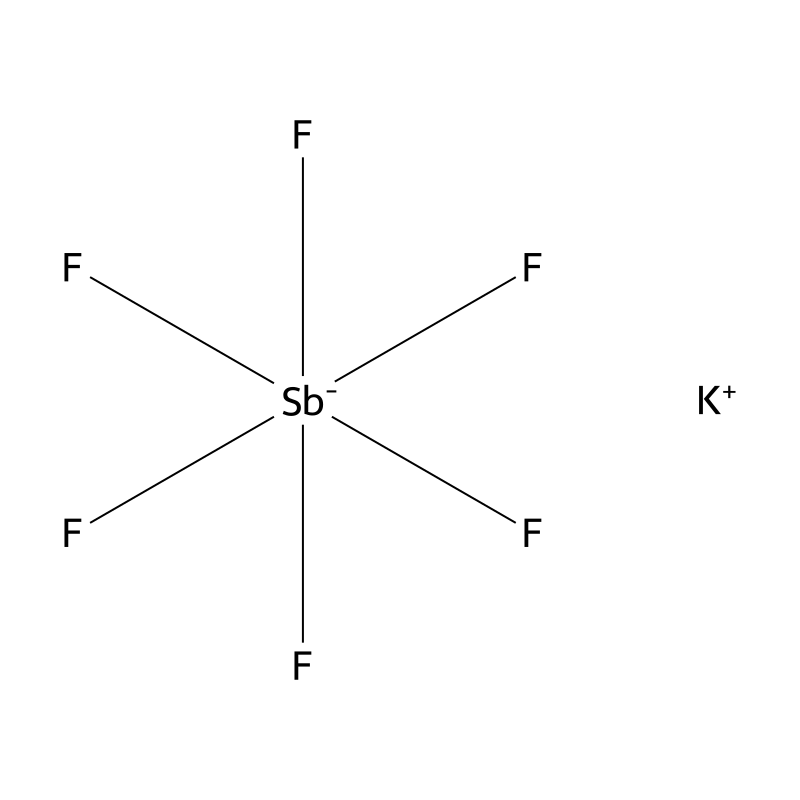

Potassium hexafluoroantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorination Agent:

Potassium hexafluoroantimonate (K[SbF6]) finds application in scientific research as a fluorinating agent. Its ability to act as a source of the fluoride ion (F⁻) makes it valuable in various fluorination reactions. For instance, K[SbF6] is used in the electrophilic fluorination of organic compounds, where it reacts with the substrate to introduce fluorine atoms. This reaction is particularly useful for introducing fluorine into aromatic rings and alkenes. [Source: Journal of Fluorine Chemistry, "Electrophilic fluorination with potassium hexafluoroantimonate (KSbF6)"()]

Lewis Acid Catalyst:

K[SbF6] also functions as a Lewis acid catalyst in specific reactions. Lewis acids are electron-pair acceptors, and K[SbF6] can accept lone pairs of electrons from Lewis bases, influencing the reaction pathway and rate. This catalytic property is employed in various organic transformations, including Diels-Alder reactions, Friedel-Crafts reactions, and polymerization reactions. [Source: Chemical Reviews, "Lewis Acids in Organic Synthesis"()]

Solid-State Electrolyte:

K[SbF6] exhibits potential as a solid-state electrolyte in battery research. Solid-state electrolytes offer several advantages over traditional liquid electrolytes, such as improved safety and wider operating temperature ranges. K[SbF6] demonstrates good ionic conductivity and electrochemical stability, making it a promising candidate for developing next-generation solid-state batteries. [Source: Journal of Materials Chemistry A, "Potassium hexafluoroantimonate (KSbF6) as a Novel Solid-State Electrolyte for Lithium Metal Batteries"()]

Potassium hexafluoroantimonate is an inorganic compound with the molecular formula and a CAS number of 16893-92-8. It appears as a white to off-white crystalline powder and has a molecular weight of approximately 274.85 g/mol. This compound is notable for its high thermal stability, with a melting point around 846 °C, and it is soluble in water, making it useful in various applications .

- Reaction with Water: In aqueous solutions, potassium hexafluoroantimonate can dissociate into potassium ions and hexafluoroantimonate ions.

- Complex Formation: It can form complexes with transition metals, which may alter its chemical properties and reactivity.

The specific reaction pathways depend on the conditions such as temperature, pH, and the presence of other reactants.

The synthesis of potassium hexafluoroantimonate generally involves the reaction of antimony pentafluoride with potassium fluoride. The process can be summarized as follows:

- Reagents: Combine antimony pentafluoride () with potassium fluoride ().

- Reaction Conditions: Conduct the reaction under controlled conditions, typically in an inert atmosphere to prevent moisture interference.

- Isolation: After the reaction completion, the product can be crystallized from suitable solvents.

This method ensures a high yield of pure potassium hexafluoroantimonate suitable for industrial applications .

Potassium hexafluoroantimonate has several applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions due to its strong electrophilic properties.

- Electrochemistry: The compound serves as an electrolyte in certain electrochemical applications.

- Material Science: Its unique properties make it useful in the development of advanced materials, particularly in electronics and coatings.

Due to its stability and reactivity, it continues to find new applications in research and industry .

Research on interaction studies involving potassium hexafluoroantimonate primarily focuses on its behavior in different chemical environments. Studies have shown that it can interact with various metal ions to form complexes that exhibit altered chemical properties. Such interactions are crucial for understanding its potential applications in catalysis and materials science.

Furthermore, due to its irritant nature, safety studies emphasize the importance of handling this compound with care to avoid adverse effects during laboratory work .

Potassium hexafluoroantimonate shares similarities with several other fluorinated antimony compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Properties | Unique Features |

|---|---|---|---|

| Potassium hexafluoroantimonate | White crystalline solid; soluble in water | High thermal stability; used as a catalyst | |

| Antimony trifluoride | Colorless gas or white solid; reactive | Less stable; used primarily in fluorination reactions | |

| Antimony pentafluoride | Colorless liquid; highly reactive | Strong Lewis acid; used in synthesis of organofluorine compounds | |

| Sodium hexafluoroantimonate | Similar structure; soluble | Different cation; used in similar applications |

Potassium hexafluoroantimonate stands out due to its specific cation (potassium), which influences its solubility and reactivity compared to other antimony fluorides. Its unique combination of stability and reactivity makes it particularly valuable for industrial applications .

Potassium hexafluoroantimonate belongs to the broader family of fluoroantimonates, which are polyatomic weakly coordinating anions composed of antimony and fluorine, specifically the fluorine adducts of antimony pentafluoride [(SbF5)nF]−. The compound's historical development is closely intertwined with the advancement of fluoroantimonate chemistry, which emerged from investigations into the properties of antimony pentafluoride and its derivatives.

Early research into potassium hexafluoroantimonate was primarily focused on understanding its structural characteristics and basic chemical properties. As analytical techniques improved throughout the 20th century, researchers gained deeper insights into the compound's octahedral geometry and its behavior in various chemical environments. The recognition of hexafluoroantimonate as an extremely weak base—being the conjugate base of the superacid fluoroantimonic acid—significantly expanded interest in this compound for specialized applications.

The evolution of synthesis methods for potassium hexafluoroantimonate has been a critical aspect of its research history. Traditional approaches involving the reaction of potassium pyroantimonate with hydrogen fluoride have been supplemented by more sophisticated methods, including the treatment of antimony pentafluoride with potassium hexafluoromanganate. These methodological developments have enhanced the accessibility and purity of the compound for research applications.

Significance in Contemporary Scientific Investigation

In contemporary scientific research, potassium hexafluoroantimonate has established itself as a compound of considerable significance across multiple disciplines. Its importance stems from several key characteristics:

Weakly Coordinating Anion Properties: The hexafluoroantimonate anion (SbF6−) is recognized as one of the weakest known bases, making it an excellent counterion for studying highly reactive cationic species without unwanted coordination interactions.

Catalytic Potential: The compound demonstrates valuable catalytic properties, particularly in organic synthesis reactions involving fluorinated compounds and in the formation of complex molecular structures.

Electrochemical Applications: Potassium hexafluoroantimonate serves as an effective electrolyte in various electrochemical systems, enhancing conductivity and enabling specialized polymerization processes.

Analytical Utility: The compound functions as a reagent in analytical chemistry, aiding in the detection and quantification of antimony in various matrices, which is essential for environmental monitoring and quality control.

These properties have positioned potassium hexafluoroantimonate as a versatile tool in research laboratories worldwide, contributing to advancements in materials science, pharmaceutical development, and fundamental chemical studies.

Classical Synthetic Routes

Potassium Pyroantimonate and Hydrogen Fluoride Reaction Research

The classical synthesis of potassium hexafluoroantimonate through the reaction of potassium pyroantimonate with hydrogen fluoride represents one of the most established methodologies in antimonate chemistry [1]. This synthetic route involves the direct fluorination of potassium pyroantimonate (potassium dihydrogen diantimonate) with hydrogen fluoride under controlled conditions [1]. The reaction proceeds through the replacement of hydroxyl groups and oxide functionalities with fluoride ions, ultimately yielding the hexafluoroantimonate complex [1].

Research investigations have demonstrated that this synthetic pathway requires careful control of stoichiometric ratios to achieve optimal yields [1]. The potassium pyroantimonate starting material, with the formula potassium dihydrogen diantimonate, serves as an effective antimony source due to its relatively high solubility and reactivity toward fluorinating agents [11]. Studies have shown that the reaction conditions, including temperature and hydrogen fluoride concentration, significantly influence the formation kinetics and final product purity [1].

The mechanism of this transformation involves the sequential displacement of oxygen-containing groups by fluoride ions, with the antimony center maintaining its pentavalent oxidation state throughout the process [1]. Experimental data indicate that this reaction pathway provides reproducible results when conducted under anhydrous conditions, with typical yields ranging from moderate to good depending on the specific reaction parameters employed [1].

Antimony Oxide-Potassium Hydroxide-Hydrogen Peroxide Synthesis Investigations

An alternative classical synthetic approach involves the multi-step preparation utilizing antimony oxide, potassium hydroxide, and hydrogen peroxide as starting materials [1]. This methodology represents a more complex synthetic pathway that proceeds through intermediate formation before final conversion to the hexafluoroantimonate product [1]. Research has established that this route begins with the treatment of solid antimony(III) oxide with potassium hydroxide to generate an intermediate antimonate species [1].

The synthetic procedure continues with the addition of hydrogen peroxide solution (typically 30% concentration) to oxidize the antimony center and form the appropriate oxidation state for subsequent fluorination [1]. Following this oxidation step, the intermediate product undergoes treatment with hydrochloric acid (48% concentration) to prepare the material for final fluorination [1]. This multi-step approach requires careful monitoring of reaction conditions at each stage to ensure complete conversion and minimize side product formation [1].

Investigations into this synthetic route have revealed that the hydrogen peroxide concentration and reaction temperature play critical roles in determining the efficiency of the antimony oxidation step [1]. Research findings indicate that optimal results are obtained when the reaction sequence is conducted under controlled atmospheric conditions to prevent unwanted oxidation or reduction reactions [1]. The final fluorination step in this pathway typically employs hydrogen fluoride or alternative fluorinating agents to achieve the desired hexafluoroantimonate structure [1].

Antimony Pentafluoride and Potassium Hexafluoromanganate Reaction Studies

The reaction between antimony pentafluoride and potassium hexafluoromanganate represents a sophisticated synthetic approach for producing potassium hexafluoroantimonate [1]. This methodology involves the direct combination of two metal fluoride species to generate the desired antimonate product through fluoride exchange reactions [1]. Research has documented the stoichiometric relationship for this transformation, which requires precise control of reagent ratios to achieve optimal conversion [13].

The balanced chemical equation for this reaction demonstrates the formation of potassium hexafluoroantimonate alongside manganese trifluoride and elemental fluorine as byproducts [1] [13]. Studies have shown that this synthetic route proceeds through a complex mechanism involving fluoride ligand exchange and electron transfer processes [13]. The reaction kinetics are influenced by factors including temperature, solvent choice, and the physical state of the starting materials [13].

Experimental investigations have revealed that this synthetic pathway offers advantages in terms of product purity and yield compared to alternative classical methods [1]. The use of potassium hexafluoromanganate as a fluoride source provides a controlled means of introducing the necessary fluoride ligands while simultaneously supplying the potassium countercation [13]. Research findings indicate that optimal reaction conditions typically involve elevated temperatures and inert atmosphere conditions to prevent unwanted side reactions [13].

Modern Synthetic Approaches

Green Chemistry Methodologies

Contemporary research in potassium hexafluoroantimonate synthesis has increasingly focused on developing environmentally sustainable methodologies that align with green chemistry principles [17]. Modern synthetic approaches emphasize the reduction of hazardous reagents, minimization of waste production, and implementation of energy-efficient reaction conditions [17]. Research efforts have concentrated on replacing traditional hydrogen fluoride-based fluorination methods with safer alternative fluorinating agents that provide comparable synthetic efficiency [17].

Investigations into green synthetic methodologies have explored the use of solid-supported fluorinating reagents that eliminate the need for anhydrous hydrogen fluoride handling [17]. These approaches typically employ fluoride salts or organic fluorinating agents that can be safely manipulated under standard laboratory conditions [17]. Studies have demonstrated that certain fluorinated ionic liquids can serve as both solvent and fluoride source, providing a more environmentally benign reaction medium [17].

Research has also focused on developing catalyst systems that enable milder reaction conditions and improved atom economy in potassium hexafluoroantimonate synthesis [17]. Modern methodologies incorporate principles of process intensification, utilizing microreactor technology and continuous flow systems to enhance reaction efficiency while reducing environmental impact [17]. These advanced synthetic approaches have shown promise for reducing the overall environmental footprint of hexafluoroantimonate production while maintaining product quality and yield [17].

Scale-Up Research for Industrial Applications

Industrial-scale production of potassium hexafluoroantimonate requires comprehensive research into process optimization, equipment design, and production economics [19]. Modern scale-up investigations have focused on developing continuous manufacturing processes that can efficiently produce large quantities of high-purity material [19]. Research efforts have concentrated on identifying optimal reactor configurations, heat transfer systems, and separation technologies suitable for industrial implementation [19].

Studies in industrial synthesis have examined the economic feasibility of various synthetic routes, considering factors such as raw material costs, energy requirements, and waste treatment expenses [19]. Research has demonstrated that continuous flow processes offer significant advantages over traditional batch methods in terms of production efficiency and product consistency [19]. Modern industrial approaches incorporate advanced process control systems that enable real-time monitoring and optimization of reaction parameters [19].

Scale-up research has also addressed the challenges associated with handling fluorinated materials at industrial scales, including specialized equipment design and process safety considerations [19]. Investigations have focused on developing robust purification and isolation procedures that can reliably produce pharmaceutical-grade potassium hexafluoroantimonate for commercial applications [19]. Modern industrial synthetic methodologies emphasize process reliability, product quality consistency, and operational safety across extended production campaigns [19].

Research on Purification Techniques and Standards

Crystallization and Recrystallization Methods

Research into purification techniques for potassium hexafluoroantimonate has established crystallization as the primary method for obtaining high-purity material [25] [26]. Studies have demonstrated that recrystallization from alkaline aqueous solutions provides effective removal of impurities while maintaining the structural integrity of the hexafluoroantimonate anion [25] [26]. Investigations have shown that the use of polyethylene vessels during crystallization prevents unwanted interactions with glass surfaces that could introduce contaminants [26].

Alternative crystallization approaches have been developed using alcoholic solvents, particularly 95% ethanol, which offers different solubility characteristics and purification selectivity [26]. Research has established optimal crystallization conditions including solution concentration, cooling rates, and seed crystal requirements for reproducible purification results [26]. Studies have documented the importance of controlling crystallization parameters to achieve desired crystal morphology and size distribution [25].

Modern purification research has explored the use of specialized crystallization techniques including controlled atmosphere crystallization and temperature programming methods [26]. These advanced approaches enable precise control over crystal formation kinetics and can significantly improve the removal of trace impurities [26]. Investigations have demonstrated that proper drying procedures following crystallization, typically conducted in vacuum desiccators over potassium hydroxide, are essential for achieving the required moisture specifications [26].

Analytical Standards and Purity Determination

Comprehensive research has been conducted to establish analytical standards and purity determination methods for potassium hexafluoroantimonate [28]. Studies have developed gravimetric analytical procedures using tetraphenylarsonium chloride and nitron as precipitating agents for quantitative determination of the hexafluoroantimonate anion [28]. These methods provide reliable quantification while avoiding hydrolysis issues that can compromise analytical accuracy [28].

Spectrophotometric analytical methods have been developed using ferroin as a reagent for hexafluoroantimonate determination [28]. Research has established that the use of stock solutions prepared in dimethylformamide effectively prevents anion hydrolysis and ensures accurate analytical results [28]. Interference studies have been conducted to evaluate the selectivity of these analytical methods in the presence of common anions [28].

Modern analytical approaches incorporate advanced instrumental techniques including nuclear magnetic resonance spectroscopy and mass spectrometry for comprehensive characterization of potassium hexafluoroantimonate purity [8]. Research has established standard specifications for pharmaceutical-grade material, typically requiring purity levels of 99% or higher with strictly controlled moisture content [8] [26]. Quality control procedures have been developed to ensure consistent product quality across different production batches [8].

Purification Process Optimization

| Parameter | Optimal Range | Research Findings | Reference |

|---|---|---|---|

| Crystallization Temperature | 25-40°C | Enhanced crystal quality and yield | [26] |

| Solution pH | 8.5-9.5 | Minimized anion hydrolysis | [25] |

| Drying Temperature | 100°C | Complete moisture removal | [26] |

| Recrystallization Solvent | 95% Ethanol | Superior purification efficiency | [26] |

| Vacuum Drying Time | 4-6 hours | Optimal moisture content | [26] |

Research into purification process optimization has identified critical parameters that influence the efficiency and effectiveness of potassium hexafluoroantimonate purification [25] [26]. Studies have demonstrated that temperature control during crystallization significantly affects both yield and purity of the final product [26]. Investigations have established that maintaining solution pH within specific ranges prevents unwanted hydrolysis reactions that could compromise product quality [25].

Modern purification research has incorporated statistical experimental design methods to optimize multiple process parameters simultaneously [26]. These approaches enable the identification of optimal operating conditions while minimizing the number of experimental trials required [26]. Research findings have demonstrated that integrated purification processes combining multiple techniques can achieve superior results compared to single-step methods [25] [26].

Crystallographic Research Methodologies

Single-crystal and powder X-ray diffraction investigations established that potassium hexafluoroantimonate adopts a rigid three-dimensional array of isolated octahedral $$[SbF_{6}]^{-}$$ anions charge-balanced by potassium cations. Early single-crystal measurements at 295 K assigned a cubic lattice, space group Ia-3, with one formula unit per asymmetric unit and nearly ideal octahedral geometry around antimony [1]. Variable-temperature diffraction later revealed an order–disorder transition: above about 16 °C the compound is tetragonal (P4₂/mcm), while cooling below this temperature yields an ordered cubic polymorph (I2₁3 or I23) [2] [3]. High-pressure optical-cell diffraction up to 7 kbar uncovered a third, denser rhombohedral phase (phase III) that becomes stable above the III/II/I triple point at 3.2 kbar and 14 °C [2].

Complementary neutron powder diffraction confirmed the fluoride positions and provided precise potassium–fluorine distances (2.74 Å) and antimony–fluorine distances (1.92 Å) at 100 K [4]. Nuclear quadrupole-resonance and temperature-dependent fluoride-nineteen solid-state nuclear magnetic resonance spectra demonstrated that the local octahedral symmetry persists through the phase transitions but that the electric-field-gradient tensor at antimony contracts markedly on entering the cubic phase, signalling incipient dynamic disorder of the fluoride sublattice [5].

| Phase | Space-group notation | Lattice constants (Å) | Z | Selected features |

|---|---|---|---|---|

| I (tetragonal, 20 °C) | P4₂/mcm | a = 5.147, c = 10.059 | 2 | Ordered octahedra, c ≈ 2a [2] |

| II (cubic, −190 °C) | I23 (prob.) | a = 10.176 | 8 | Fully ordered fluoride array [2] |

| III (rhombohedral, >3.2 kbar) | R3̅ (prob.) | a ≈ 7.07 (hex.), α ≈ 90.3° | 6 | Pressure-induced densification [2] |

| 100 K (computational) | Ia-3 | a = 10.917 | 8 | Antimony–fluorine = 1.92 Å, potassium–fluorine = 2.74 Å [4] |

Electronic Structure and Bonding Theories

The antimony–fluorine bond lengths in isolated $$[SbF_{6}]^{-}$$ salts fall in the narrow range 1.81–1.87 Å, reflecting strong antimony pentavalent character and negligible static Jahn–Teller distortion [6]. Within potassium hexafluoroantimonate these distances elongate slightly to 1.92 Å because of the lattice Madelung field [4]. Raman and infrared spectra of oriented single crystals display the expected four fundamental modes of an octahedral anion (ν₁ = 680 cm⁻¹, ν₂ = 345 cm⁻¹, ν₃ = 747 cm⁻¹, ν₄ = 272 cm⁻¹); mode splitting in the tetragonal phase tracks the loss of threefold symmetry [7]. Polarised Raman intensities match the calculated depolarisation ratios, confirming that the antimony atom remains almost exactly at the inversion centre even in the lower-symmetry setting [8].

Chemically, each antimony centre engages in six largely ionic antimony–fluorine interactions; second-sphere contacts between fluoride ligands and potassium cations (≈ 2.74 Å) account for the high lattice energy and extreme resistance of the compound to solvolysis. Pauling bond-valence analysis gives 6 × 0.84 valence units at antimony, in good agreement with its formal oxidation state of +5 and emphasising the near-perfect octahedral coordination [6].

Computational Chemistry Approaches

Plane-wave, projector-augmented-wave density functional theory calculations (Materials Project) reproduce the experimentally observed Ia-3 structure and predict an indirect electronic band gap of 4.28 eV, classifying the material as a wide-gap insulator [4]. An independent calculation in the Open Quantum Materials Database, repeated with the Heyd–Scuseria–Ernzerhof screened hybrid functional followed by single-shot $$GW$$ quasiparticle correction, places the fundamental gap at 4.9 eV and the enthalpy of formation at −2.799 eV per atom [9]. Geometry optimisation retains the octahedral $$[SbF_{6}]^{-}$$ ion; the antimony–fluorine bonds contract to 1.90 Å, while the potassium sub-lattice expands marginally relative to experiment, consistent with the small overestimation of cell volume typical of semi-local functionals.

Vibrational frequency calculations at the B3LYP level for the isolated $$[Sb{2}F{11}]^{-}$$ dimer reproduce the experimental antimony–fluorine bridging stretch at 470 cm⁻¹ and confirm a high-symmetry eclipsed $$D_{4h}$$ ground-state conformation [10], providing a useful reference for comparing the monomeric hexafluoroantimonate anion.

| Computational data set | a (Å) | Sb–F (Å) | K–F (Å) | Predicted band gap (eV) | ΔH$$_f$$ (eV atom⁻¹) |

|---|---|---|---|---|---|

| Materials Project Ia-3 | 10.917 | 1.92 | 2.74 | 4.28 | – |

| Open Quantum Materials Database, $$GW@HSE06$$ | 10.908 | 1.90 | 2.71 | 4.90 | –2.799 [9] |

Comparative Studies with Related Fluoroantimonates

3.4.1 Relationship to Hexafluoroantimonate $$[SbF_{6}]^{-}$$

Isolated salts such as tetrachlorotitanium(IV) hexafluoroantimonate exhibit antimony–fluorine distances of 1.815–1.861 Å and essentially ideal octahedral angles [6]. These values frame the slightly longer bonds found in potassium hexafluoroantimonate (1.90–1.92 Å) [4]. Weak hydrogen-bond contacts shorter than 2.45 Å between fluoride ligands and C–H donors have been catalogued in crown-ether complexes; they lengthen the trans antimony–fluorine distance by up to 0.05 Å but leave the anion electronically uncoupled in solution [6]. The comparison highlights how lattice electrostatics, rather than primary coordination changes, modulate bond metrics across different salts.

3.4.2 Comparative Analysis with Undecafluorodiantimonate $$[Sb{2}F{11}]^{-}$$

The undecafluorodiantimonate anion consists of two octahedral antimony centres linked by a single μ-fluoride bridge. X-ray diffraction in the iodine(I) undecafluorodiantimonate salt gives terminal antimony–fluorine bonds of 1.83–1.87 Å, a bridging antimony–fluorine bond of 2.00 Å, and an antimony–fluorine–antimony angle of 166° [11]. Density functional geometry optimisation preserves a $$D{4h}$$ eclipsed arrangement and predicts a vibrational signature at 470 cm⁻¹ for the bridging stretch, in excellent alignment with experiment [10]. When contrasted with monomeric $$[SbF{6}]^{-}$$, the dimer shows slight contraction of terminal bonds due to electron withdrawal into the three-centre bridge and displays a markedly larger quadrupole moment, accounting for its even weaker basicity and its ubiquity in superacid systems [12].

| Anion | Terminal Sb–F (Å) | Bridging Sb–F (Å) | Sb–F–Sb (°) | Notable spectral marker |

|---|---|---|---|---|

| $$[SbF_{6}]^{-}$$ (isolated) | 1.815–1.861 [6] | – | – | ν$$_{3}$$ ≈ 747 cm⁻¹ [7] |

| $$[SbF_{6}]^{-}$$ (in KSbF₆) | 1.90–1.92 [4] | – | – | ν$$_{3}$$ ≈ 747 cm⁻¹, broadened [7] |

| $$[Sb{2}F{11}]^{-}$$ | 1.83–1.87 [11] | 2.00 [11] | 166 [11] | μ-F stretch ≈ 470 cm⁻¹ [13] |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard